molecular formula C8H11N3O3 B2771896 N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428367-43-4

N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2771896
CAS RN: 1428367-43-4
M. Wt: 197.194
InChI Key: UFFIGMULFSPLMW-UHFFFAOYSA-N
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Description

N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, also known as PBOX-15, is a synthetic compound that has been developed for its potential application in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies, making it a potential candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various fused oxazine compounds, including those related to N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, has been prepared to explore their chemical and pharmacological activities. These compounds were characterized by spectroscopic data and elemental analysis (Mahmoud, El‐Bordany, & Elsayed, 2017).
  • Novel synthesis routes have been developed to create benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, showing remarkable antiavian influenza virus activity. These compounds' structures were characterized by various spectroscopic techniques (Hebishy, Salama, & Elgemeie, 2020).

Pharmacological Applications

  • The synthesized compounds exhibit significant pharmacological activities, including antioxidant and anticancer activities. The potential for these compounds to serve as bases for developing new therapeutic agents has been evaluated (Mahmoud, El‐Bordany, & Elsayed, 2017).
  • Some compounds have been screened for their in vitro cytotoxic activity against various cancer cell lines, demonstrating the potential for further development as anticancer agents (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-13-10-7(12)6-5-9-11-3-2-4-14-8(6)11/h5H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFIGMULFSPLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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